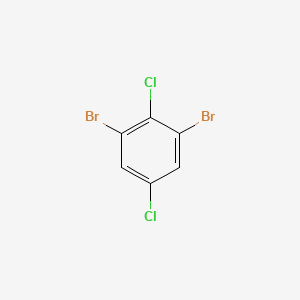

1,3-Dibromo-2,5-dichlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKSDHKJUSSWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554676 | |

| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81067-41-6 | |

| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromo-2,5-dichlorobenzene from 2,5-Dichloroaniline

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,3-dibromo-2,5-dichlorobenzene, a key polyhalogenated aromatic intermediate, starting from 2,5-dichloroaniline. The synthetic pathway detailed herein is a robust, multi-step process designed for optimal yield and purity, addressing the specific regiochemical challenges inherent in the target molecule. The synthesis hinges on a strategic sequence of a Sandmeyer-type reaction followed by a directed electrophilic bromination. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines the critical safety considerations necessary for handling the hazardous intermediates and reagents involved. This guide is intended for chemical researchers, process chemists, and drug development professionals requiring a reliable and well-documented synthetic route to this versatile chemical building block.

Introduction: The Synthetic Challenge and Strategic Approach

This compound is a highly substituted aromatic compound whose unique electronic and structural properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of four halogen substituents on the benzene ring presents a significant synthetic challenge, demanding precise control over regioselectivity. A direct conversion from 2,5-dichloroaniline to the target compound is not feasible in a single step.

Therefore, this guide presents a logical and validated two-stage synthetic strategy:

-

Stage 1: Diazotization and Sandmeyer Bromination. The primary amine functionality of 2,5-dichloroaniline is first converted into a diazonium salt. This highly reactive intermediate is immediately subjected to a copper(I) bromide-catalyzed Sandmeyer reaction to replace the diazonium group with a bromine atom, yielding 1-bromo-2,5-dichlorobenzene.[2]

-

Stage 2: Regioselective Electrophilic Bromination. The intermediate, 1-bromo-2,5-dichlorobenzene, is then subjected to electrophilic aromatic substitution using bromine and a Lewis acid catalyst. The existing chloro and bromo substituents direct the incoming electrophile to the C3 position, affording the final product, this compound.

This strategic sequence ensures maximum control over the placement of each substituent, leading to a high-purity final product.

Reaction Workflow and Mechanisms

Overall Synthetic Workflow

The complete synthetic pathway from the starting material to the final product is illustrated below. This workflow highlights the two distinct chemical transformations and the key reagents required for each step.

Caption: Overall workflow for the two-stage synthesis.

Stage 1: The Sandmeyer Reaction Mechanism

The Sandmeyer reaction is a powerful transformation for converting primary aryl amines into aryl halides.[3] It proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]

-

Diazotization: 2,5-dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form the 2,5-dichlorobenzenediazonium salt.[5][6] Maintaining a low temperature is critical to prevent the decomposition of this unstable intermediate.

-

Radical Formation: A single electron is transferred from the copper(I) catalyst to the diazonium salt.[7] This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[8]

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed during the initial electron transfer. This step yields the final product, 1-bromo-2,5-dichlorobenzene, and regenerates the active copper(I) catalyst.[4][7]

Stage 2: Electrophilic Bromination Mechanism

The second stage involves the bromination of the 1-bromo-2,5-dichlorobenzene intermediate.

-

Electrophile Activation: The Lewis acid catalyst, iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), making one of the bromine atoms highly electrophilic.

-

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Regioselectivity: Halogens are ortho-, para-directing but deactivating groups. In 1-bromo-2,5-dichlorobenzene, the positions are occupied as follows: C1-Br, C2-Cl, C5-Cl. The available positions for substitution are C3, C4, and C6. The C4 and C6 positions are sterically hindered by the adjacent chlorine and bromine atoms. Therefore, the incoming electrophile is directed primarily to the C3 position.

-

Rearomatization: A base (such as Br⁻ from FeBr₄⁻) removes a proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly corrosive, toxic, and potentially explosive substances. All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid/solvent-resistant gloves, must be worn at all times. Emergency-spill kits for acids and bromine should be readily accessible.

Stage 1: Synthesis of 1-Bromo-2,5-dichlorobenzene

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 2,5-Dichloroaniline | 162.02 | 16.2 g | 0.10 |

| Hydrobromic Acid (48%) | 80.91 | 51 mL | ~0.45 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Copper(I) Bromide (CuBr) | 143.45 | 17.2 g | 0.12 |

| Deionized Water | 18.02 | As needed | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - |

Protocol:

-

Diazotization:

-

In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,5-dichloroaniline (16.2 g, 0.10 mol) and 48% hydrobromic acid (34 mL).

-

Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate as a slurry.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline slurry via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, dissolve copper(I) bromide (17.2 g, 0.12 mol) in 48% hydrobromic acid (17 mL).

-

Carefully and slowly, add the cold diazonium salt solution to the CuBr solution with continuous stirring. Significant effervescence (N₂ gas evolution) will occur. Control the rate of addition to manage the foaming.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat it gently in a water bath to 50-60 °C for 45 minutes, or until the evolution of nitrogen gas ceases.[2]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).

-

Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) followed by deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield crude 1-bromo-2,5-dichlorobenzene. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

-

Stage 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Bromo-2,5-dichlorobenzene | 225.91 | 22.6 g | 0.10 |

| Bromine (Br₂) | 159.81 | 17.6 g (5.6 mL) | 0.11 |

| Iron(III) Bromide (FeBr₃) | 295.56 | 1.5 g | 0.005 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |

Protocol:

-

Bromination Reaction:

-

In a 250 mL flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1-bromo-2,5-dichlorobenzene (22.6 g, 0.10 mol) in carbon tetrachloride (100 mL).

-

Add iron(III) bromide (1.5 g, 0.005 mol) to the solution.

-

In the dropping funnel, place bromine (17.6 g, 0.11 mol). Add the bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and will generate HBr gas, which should be vented through a scrubber containing a NaOH solution.

-

After the addition is complete, gently heat the mixture to reflux for 2-3 hours to drive the reaction to completion. Monitor the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 150 mL of cold water.

-

Quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the red-brown color of bromine disappears.

-

Separate the organic layer. Wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude solid product can be purified by recrystallization from ethanol or a similar suitable solvent to afford pure this compound.

-

Safety, Handling, and Waste Disposal

A thorough understanding of the hazards associated with the reagents is paramount for the safe execution of this synthesis.

-

2,5-Dichloroaniline: Toxic and an irritant. Avoid inhalation and skin contact.

-

Hydrobromic Acid: Highly corrosive. Causes severe skin and eye burns and respiratory tract irritation. Handle only in a fume hood.

-

Sodium Nitrite: Oxidizing agent. Toxic if ingested. Forms toxic gases when mixed with acid.

-

Diazonium Salts: Potentially explosive, especially when isolated and dried. Never isolate the diazonium salt intermediate. Use it in situ immediately after its formation.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns on contact and is extremely hazardous if inhaled.[9][10] Handle with extreme care in a fume hood, and have sodium thiosulfate solution ready for quenching spills.[10]

-

Carbon Tetrachloride: Toxic, carcinogenic, and environmentally hazardous. If possible, substitute with a less hazardous solvent like dichloromethane or chloroform.

Waste Disposal: All aqueous and organic wastes must be segregated and disposed of according to institutional and local environmental regulations. Brominated organic waste should be collected in a designated container. Acidic and basic aqueous wastes should be neutralized before disposal.

Conclusion

The synthesis of this compound from 2,5-dichloroaniline is effectively achieved through a well-designed two-stage process. By first employing a copper-catalyzed Sandmeyer reaction to install the initial bromine atom and then leveraging the directing effects of the existing halogens for a regioselective electrophilic bromination, the target molecule can be produced with high purity. Careful adherence to the detailed protocols and stringent observation of all safety precautions are essential for the successful and safe execution of this valuable synthetic transformation.

References

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Grokipedia. (n.d.). Sandmeyer reaction.

- Wikipedia. (n.d.). Sandmeyer reaction.

- GeeksforGeeks. (2025). Sandmeyer Reaction.

- Google Patents. (n.d.). US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines.

- Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.

- Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Unknown Source. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.

- Googleapis.com. (2015). WO 2015/095284 A1.

- National Academy of Sciences. (n.d.). LCSS: BROMINE.

- Unknown Source. (2025). The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applications. [This source link was incomplete but provided context on the target molecule].

- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. byjus.com [byjus.com]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. LCSS: BROMINE [web.stanford.edu]

An In-depth Technical Guide to 1,3-Dibromo-2,5-dichlorobenzene for Scientific Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dibromo-2,5-dichlorobenzene, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and its applications as a versatile building block in organic synthesis.

Introduction: A Unique Halogenated Aromatic Building Block

This compound is a polyhalogenated aromatic hydrocarbon with a distinct substitution pattern that imparts unique reactivity.[1][2] The presence of four halogen substituents, two bromine and two chlorine atoms, on the benzene ring creates a specific electronic environment that is central to its utility in chemical synthesis.[1] This guide will delve into the structural, physical, and chemical characteristics of this compound, providing a foundational understanding for its application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3]

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to predicting and interpreting the chemical behavior of this compound.

Table 1: Compound Identification and Structural Details

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 81067-41-6 | [1][4][5] |

| Molecular Formula | C₆H₂Br₂Cl₂ | [4] |

| Molecular Weight | 304.79 g/mol | [1][4] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)Cl)Br)Cl | [4] |

| InChI | InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | [4] |

| InChIKey | HKKSDHKJUSSWAI-UHFFFAOYSA-N | [1][4][5] |

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Physical Form | Solid | [2] |

| Melting Point | Data not available | Multiple chemical suppliers do not list a specific melting point. |

| Boiling Point | Data not available | Multiple chemical suppliers do not list a specific boiling point. |

| Density | Data not available | Multiple chemical suppliers do not list a density value. |

| Solubility | Insoluble in water, soluble in organic solvents. | [2] This is typical for polyhalogenated aromatic compounds. |

| LogP | 4.51840 | [5] This computed value indicates a high degree of lipophilicity. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule.[1]

-

¹H NMR: Due to the molecule's asymmetry, the two protons on the aromatic ring are in distinct chemical environments and would therefore appear as two separate signals. Each signal would be split into a doublet by the other proton.

-

¹³C NMR: The spectrum would show distinct signals for each of the six unique carbon environments of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition. For this compound, the presence of two bromine and two chlorine atoms results in a highly characteristic isotopic cluster in the mass spectrum, providing a definitive signature for its identification.

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not available, the IR spectrum would be dominated by vibrational modes corresponding to C-H, C-C (aromatic), C-Cl, and C-Br stretching and bending. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the frequencies of these fundamental vibrational modes.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the strong electron-withdrawing effects of its four halogen substituents.[1]

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of bromine and chlorine deactivates the benzene ring towards electrophilic attack.[1]

-

Nucleophilic Aromatic Substitution: Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution reactions, allowing for the replacement of the halogen atoms with other functional groups.[1][6]

-

Cross-Coupling Reactions: This compound is a valuable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can react with boronic acids to form new carbon-carbon bonds and construct more complex biaryl structures.[1]

The difference in reactivity between the C-Br and C-Cl bonds is a critical aspect that can be exploited for selective chemical transformations.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step processes. The development of more sustainable and green synthetic methods is an area of ongoing research interest.[1]

Synthesis from 2,5-Dichloroaniline

One documented synthetic pathway starts from 2,5-dichloroaniline.[7] This route generally involves a diazotization of the aniline followed by a Sandmeyer-type reaction. A two-step process has been noted, beginning with the use of N-bromosuccinimide in tetrahydrofuran, followed by a reaction with tert-butylnitrite in ethanol.[6]

Synthesis from 1,3-Dichlorobenzene

Another approach is the direct bromination of 1,3-dichlorobenzene.[3] This method requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid the formation of other isomers.[1]

Below is a generalized workflow for the synthesis starting from an appropriately substituted aniline.

Caption: Generalized workflow for the synthesis via a Sandmeyer reaction.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules.[2] Its unique substitution pattern allows for the investigation of selective reactions at different halogenated positions.[1]

-

Pharmaceuticals and Agrochemicals: It is a foundational material for constructing complex molecular scaffolds required for novel drug candidates and new pesticides.[3]

-

Material Science: There is research interest in its potential use for the development of flame-retardant materials due to its high halogen content.[6]

The logical flow for utilizing this compound in a synthetic project is outlined below.

Caption: Logic diagram for the application in multi-step synthesis.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard Information

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[4] |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[4] |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled)[4] |

| Skin Corrosion/Irritation | Causes skin irritation[8] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[8] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles.[9]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[9]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique reactivity profile governed by its polyhalogenated structure. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

- Otero County, US Current Time. (n.d.). Google Search.

- This compound | C6H2Br2Cl2 | CID 14029667. (n.d.). PubChem.

- This compound. (n.d.). MySkinRecipes.

- Benzene, 1,3-dibromo-2,5-dichloro- | CAS#:81067-41-6. (n.d.). Chemsrc.

- Process for the preparation of 1-bromo-3,5-dichlorobenzene. (n.d.). Google Patents.

- 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676. (n.d.). PubChem.

- The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applications. (n.d.).

- SAFETY DATA SHEET - 1,3-Dibromobenzene. (2025, September 5).

- Benzene, 1,3-dibromo-. (n.d.). NIST WebBook.

- This compound. (n.d.). AOBChem.

- This compound. (n.d.). Wychem.

- Process for producing 1-bromo-3,5-dichlorobenzene. (n.d.). Google Patents.

- 1,3-diclbenz. (n.d.).

- 1,3,4-Tribromo-2,5-dichlorobenzene | C6HBr3Cl2 | CID 643342. (n.d.). PubChem.

- Enjoyable synthesis of 1,3 -Dibromobenzene. (2024, September 3). YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 81067-41-6: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H2Br2Cl2 | CID 14029667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1,3-dibromo-2,5-dichloro | CAS#:81067-41-6 | Chemsrc [chemsrc.com]

- 6. Buy this compound | 81067-41-6 [smolecule.com]

- 7. Benzene, 1,3-dibromo-2,5-dichloro- synthesis - chemicalbook [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 1,3-Dibromo-2,5-dichlorobenzene: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with halogenated aromatic compounds. We will delve into the core characteristics of 1,3-Dibromo-2,5-dichlorobenzene, moving beyond a simple data sheet to provide insights into its synthesis, reactivity, and practical applications, grounded in established chemical principles.

Core Identifiers and Chemical Structure

Precise identification is paramount in chemical research and development. This compound is a polyhalogenated aromatic hydrocarbon with a unique substitution pattern that dictates its chemical behavior.[1]

| Identifier | Value | Source |

| CAS Number | 81067-41-6 | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₂Br₂Cl₂ | [1][3][6] |

| InChI | InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | [1][2][4] |

| InChIKey | HKKSDHKJUSSWAI-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)Cl)Br)Cl | [4] |

The structure, featuring two bromine and two chlorine atoms on a benzene ring, creates a distinct electronic environment that is key to its utility.[1]

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is a prerequisite for its effective and safe handling in a laboratory or industrial setting.

Table of Properties:

| Property | Value | Source(s) |

| Molecular Weight | 304.79 g/mol | [1][3][4] |

| Physical Form | Solid; Off-white to brown solid | [1][2][6] |

| Purity | Typically 97% to >99% | [2][3][6] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1][2] |

| LogP | 4.518 | [7] |

Safety and Hazard Information:

As a halogenated compound, appropriate handling procedures are necessary.

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Synthesis Methodologies: A Tale of Two Precursors

The synthesis of this compound can be approached from different starting materials, each with its own mechanistic considerations. The choice of pathway often depends on precursor availability, desired purity, and scalability.

Method A: Direct Electrophilic Bromination of 1,3-Dichlorobenzene

This is a common industrial route that leverages the principles of electrophilic aromatic substitution. The two chlorine atoms on the starting material are deactivating but ortho-, para-directing. However, their meta-relationship to each other creates specific regiochemical outcomes.

Causality: The chlorine at position 1 directs incoming electrophiles (Br+) to positions 2, 4, and 6. The chlorine at position 3 directs to positions 2, 4, and 6. The positions at 2 and 6 are sterically hindered and electronically activated by both chlorines, while position 5 is para to one chlorine and ortho to none, making it less activated. Position 4 is para to one chlorine and ortho to the other. The formation of the 2,5-dibromo isomer is a result of these competing directing effects, often requiring careful control of reaction conditions to achieve desired regioselectivity.

Experimental Protocol (Generalized):

-

Reaction Setup: Charge a glass-lined reactor with 1,3-dichlorobenzene and a suitable solvent (e.g., dichloromethane).

-

Catalyst Introduction: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which will polarize the bromine molecule to create a potent electrophile.

-

Reagent Addition: Slowly add elemental bromine (Br₂) to the mixture at a controlled temperature, typically mild to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction via Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product versus other isomers.

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Concentrate the crude product under reduced pressure. Purify via recrystallization or column chromatography to isolate this compound.

Method B: Sandmeyer-type Reaction from 2,5-Dichloroaniline

This pathway offers a more regiochemically precise, albeit multi-step, approach. It is particularly useful when high purity is required and the precursor aniline is readily available.[1][8]

Causality: This method builds the substitution pattern sequentially. Starting with 2,5-dichloroaniline fixes the position of the chlorine atoms. The amino group can then be transformed into a diazonium salt, an excellent leaving group, which can be subsequently replaced by bromine atoms in a Sandmeyer or related reaction.

Experimental Protocol (Generalized):

-

Diazotization: Dissolve 2,5-dichloroaniline in an acidic aqueous solution (e.g., HBr/H₂O). Cool the solution to 0-5°C in an ice bath.

-

Diazonium Salt Formation: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The amino group is converted into a diazonium salt (-N₂⁺).

-

Sandmeyer Reaction (Dibromination): This step would conceptually involve a double Sandmeyer-type reaction, which is complex. A more practical route involves first converting the aniline to a di-bromo aniline and then removing the amino group. However, the literature points to a synthesis from 2,5-dichloroaniline.[8] A more direct route is the bromination of the aniline followed by deamination. A common sequence would be:

-

Protect the aniline.

-

Perform bromination.

-

Deprotect.

-

Perform diazotization followed by reduction (deamination) to yield the target molecule.

-

Caption: Key synthetic pathways to this compound.

Reactivity and Applications in Drug Development

The utility of this compound is rooted in the electronic effects of its four halogen substituents. Both bromine and chlorine are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[1] This reactivity profile makes it a versatile building block in organic synthesis.[1]

-

Cross-Coupling Reactions: The carbon-bromine bonds are generally more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization. For instance, it can serve as a substrate in Suzuki-Miyaura couplings to form new carbon-carbon bonds, a cornerstone reaction in the synthesis of biaryl compounds often found in pharmaceutical active ingredients.[1]

-

Intermediate for Complex Molecules: Due to its multiple reactive sites, this compound is an ideal scaffold for building more complex molecules. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1][3] The ability to selectively replace the bromine or chlorine atoms allows chemists to introduce a variety of functional groups in a controlled manner.

Structural Confirmation

Post-synthesis, confirming the structure and purity is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the unambiguous structural elucidation of this compound.[1]

-

¹H NMR: The proton NMR spectrum would show two distinct signals, each corresponding to one of the two aromatic protons. Their chemical shifts and coupling constants would confirm their relative positions on the ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the six unique carbon atoms in the molecule, further confirming the substitution pattern.

References

- This compound | 81067-41-6 | Benchchem.

- This compound | 81067-41-6 - Sigma-Aldrich.

- 81067-41-6 | this compound - Aromsyn Co.,Ltd.

- This compound | C6H2Br2Cl2 | CID 14029667 - PubChem.

- 81067-41-6|this compound|BLD Pharm.

- 1,3-Dibromo-2,5- dichlorobenzene, min. 99% - Strem.

- The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applic

- Benzene, 1,3-dibromo-2,5-dichloro- | CAS#:81067-41-6 | Chemsrc.

- Benzene, 1,3-dibromo-2,5-dichloro- synthesis - ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 81067-41-6 [sigmaaldrich.com]

- 3. 81067-41-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound | C6H2Br2Cl2 | CID 14029667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 81067-41-6|this compound|BLD Pharm [bldpharm.com]

- 6. strem.com [strem.com]

- 7. Benzene, 1,3-dibromo-2,5-dichloro | CAS#:81067-41-6 | Chemsrc [chemsrc.com]

- 8. Benzene, 1,3-dibromo-2,5-dichloro- synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the IUPAC Nomenclature of C₆H₂Br₂Cl₂ Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach to naming the isomers of the aromatic compound with the molecular formula C₆H₂Br₂Cl₂, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Understanding these principles is paramount for unambiguous communication in chemical research and development.

Foundational Principles of IUPAC Nomenclature for Substituted Benzenes

The IUPAC system for naming substituted benzene derivatives is built on a foundation of logical rules designed to provide a unique and descriptive name for every compound. For polysubstituted benzenes, such as C₆H₂Br₂Cl₂, the core principles are:

-

Parent Name: The fundamental structure is benzene.

-

Substituents: The atoms or groups replacing hydrogen on the benzene ring are treated as prefixes to the parent name. In this case, the substituents are "bromo" and "chloro".

-

Locants (Numbering): The positions of the substituents on the six-carbon ring are indicated by numbers (locants). The primary objective is to assign the locants in a way that gives the lowest possible set of numbers to the substituents.

-

Alphabetical Order: When multiple different substituents are present, they are listed in alphabetical order in the name, regardless of their locant numbers.

A critical aspect of assigning locants is the "lowest locant rule." This principle dictates that the numbering of the benzene ring should be done to give the lowest possible number at the first point of difference when comparing different numbering schemes.[1] Furthermore, when there is a tie in the numbering, the substituent that comes first alphabetically is assigned the lower number.[2]

Systematic Isomer Generation for C₆H₂Br₂Cl₂

To systematically identify all possible positional isomers of dibromodichlorobenzene, we can fix the position of one substituent and then arrange the remaining three. However, a more intuitive approach is to consider the possible relative positions of the two sets of identical substituents. For a tetrasubstituted benzene ring, there are several distinct substitution patterns.

Through a systematic process of placing two bromo and two chloro substituents on a benzene ring and eliminating duplicates due to symmetry, we can identify six unique positional isomers .

IUPAC Nomenclature for the Isomers of C₆H₂Br₂Cl₂

Below is a detailed breakdown of the IUPAC name for each of the six isomers of dibromodichlorobenzene. The rationale behind the numbering and naming of each isomer is explained based on the foundational principles.

Isomer 1: 1,2-Dibromo-3,4-dichlorobenzene

To name this isomer, we can start numbering from either a bromo or a chloro substituent.

-

Option A (starting from Bromo): 1,2-Dibromo-3,4-dichlorobenzene (Locants: 1, 2, 3, 4)

-

Option B (starting from Chloro): 1,2-Dichloro-3,4-dibromobenzene (Locants: 1, 2, 3, 4)

Both numbering schemes result in the same set of locants (1, 2, 3, 4). In such a tie, the substituent that comes first alphabetically ("bromo") is given the lower starting number. Therefore, Option A is the correct IUPAC name.

Isomer 2: 1,2-Dibromo-3,5-dichlorobenzene

Following the same logic:

-

Option A (starting from Bromo): 1,2-Dibromo-3,5-dichlorobenzene (Locants: 1, 2, 3, 5)

-

Option B (starting from Chloro): a) 1,3-Dichloro-4,6-dibromobenzene (Locants: 1, 3, 4, 6) or b) 1,5-Dichloro-2,4-dibromobenzene (Locants: 1, 2, 4, 5)

Comparing the locant sets (1,2,3,5), (1,3,4,6), and (1,2,4,5), the set "1,2,3,5" is the lowest at the first point of difference. Thus, Option A provides the correct IUPAC name.

Isomer 3: 1,3-Dibromo-2,4-dichlorobenzene

Let's evaluate the numbering possibilities:

-

Option A (starting from Bromo at 1): 1,3-Dibromo-2,4-dichlorobenzene (Locants: 1, 2, 3, 4)

-

Option B (starting from Chloro at 1): 1,3-Dichloro-2,4-dibromobenzene (Locants: 1, 2, 3, 4)

Again, we have a tie in the locant set (1, 2, 3, 4). Alphabetical priority dictates that "bromo" receives the lower number. Therefore, Option A is the correct IUPAC name.

Isomer 4: 1,3-Dibromo-2,5-dichlorobenzene

Let's consider the possible numbering schemes:

-

Option A (starting from Bromo at 1): this compound (Locants: 1, 2, 3, 5)

-

Option B (starting from Chloro at 1): 1,5-Dichloro-2,4-dibromobenzene (Locants: 1, 2, 4, 5)

-

Option C (starting from Chloro at 2): 2,5-Dichloro-1,3-dibromobenzene (Locants: 1, 2, 3, 5)

Comparing the locant sets, "1,2,3,5" is lower than "1,2,4,5". Both Option A and Option C give the same lowest locant set. In this scenario, we again turn to alphabetical order. Since "bromo" comes before "chloro", the bromo substituents are given the lower numbers within the set. Thus, Option A is the correct IUPAC name.

Isomer 5: 1,4-Dibromo-2,3-dichlorobenzene

The numbering options are:

-

Option A (starting from Bromo at 1): 1,4-Dibromo-2,3-dichlorobenzene (Locants: 1, 2, 3, 4)

-

Option B (starting from Chloro at 1): 1,2-Dichloro-3,6-dibromobenzene (Locants: 1, 2, 3, 6)

The locant set "1,2,3,4" is lower than "1,2,3,6". Therefore, Option A is the correct IUPAC name.

Isomer 6: 1,4-Dibromo-2,5-dichlorobenzene

For this highly symmetrical isomer, all starting positions for numbering will result in the same locant set: 1, 2, 4, 5.

-

Starting from Bromo at 1: 1,4-Dibromo-2,5-dichlorobenzene

-

Starting from Chloro at 2: 2,5-Dibromo-1,4-dichlorobenzene

In this case of a tie in locants, alphabetical order is the deciding factor. "Bromo" precedes "chloro", so the bromo substituents are assigned the lower numbers (1 and 4). Thus, the correct IUPAC name is 1,4-Dibromo-2,5-dichlorobenzene.

Summary of Isomers and IUPAC Names

| Isomer Number | IUPAC Name |

| 1 | 1,2-Dibromo-3,4-dichlorobenzene |

| 2 | 1,2-Dibromo-3,5-dichlorobenzene |

| 3 | 1,3-Dibromo-2,4-dichlorobenzene |

| 4 | This compound |

| 5 | 1,4-Dibromo-2,3-dichlorobenzene |

| 6 | 1,4-Dibromo-2,5-dichlorobenzene |

Visualizing the Decision-Making Process

The following diagram illustrates the logical workflow for determining the IUPAC name of a polysubstituted benzene, such as the isomers of C₆H₂Br₂Cl₂.

Caption: IUPAC Naming Workflow for Polysubstituted Benzenes.

Conclusion

The IUPAC nomenclature for the six positional isomers of C₆H₂Br₂Cl₂ is determined by a systematic application of the lowest locant rule and the principle of alphabetical order for substituents. Adherence to these guidelines ensures that each isomer is assigned a unique and unambiguous name, which is essential for accurate communication and documentation in scientific research and drug development.

References

- International Union of Pure and Applied Chemistry.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Cambridge: Royal Society of Chemistry, 2013. [Link]

- University of Calgary.Polysubstituted benzenes.[Link]

- BYJU'S.Nomenclature Of Substituted Benzene Compounds.[Link]

- Chemistry LibreTexts.8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes.[Link]

- International Union of Pure and Applied Chemistry.

- University of California, Davis.

- JoVE.Nomenclature of Aromatic Compounds with Multiple Substituents.[Link]

- International Union of Pure and Applied Chemistry.

- Chemistry Stack Exchange.

Sources

1,3-Dibromo-2,5-dichlorobenzene molecular weight and formula.

An In-depth Technical Guide to 1,3-Dibromo-2,5-dichlorobenzene: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of this compound, a key polyhalogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, synthetic routes, reactivity profile, and its role as a versatile building block in modern organic chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound is a highly substituted benzene derivative featuring a unique arrangement of four halogen atoms. This substitution pattern imparts specific steric and electronic properties that are central to its chemical behavior and utility.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂Cl₂ | [1][2][3] |

| Molecular Weight | 304.79 g/mol | [1][2][4] |

| CAS Number | 81067-41-6 | [1][2][4][5] |

| IUPAC Name | This compound | [1] |

| Physical Form | Off-white to brown solid | [6] |

| Purity (Typical) | >95% - 99% | [3][5][6] |

| Storage | 2-8°C, sealed in a dry environment | [5] |

In the solid state, the intermolecular forces are expected to be dominated by halogen bonding (Br···Cl, Br···Br, Cl···Cl) and π-π stacking interactions, which dictate the crystal lattice arrangement.[4]

Synthesis Methodologies: A Focus on Regiocontrol

The regioselective synthesis of this compound is critical for its application. Two primary routes have been established: the electrophilic bromination of a dichlorobenzene precursor and the Sandmeyer reaction starting from a dichloroaniline.

Pathway 1: Electrophilic Aromatic Bromination

A common industrial approach involves the direct electrophilic bromination of 1,3-dichlorobenzene.[7] The two chlorine atoms are ortho-, para-directing but deactivating. This electronic influence guides the incoming bromine atoms to the 2, 4, and 6 positions. Achieving the desired 1,3-dibromo-2,5-dichloro isomer requires stringent control over reaction conditions to manage regioselectivity and prevent the formation of other isomers.[4]

Pathway 2: The Sandmeyer Reaction (Preferred Laboratory Scale)

For higher regiochemical purity, the Sandmeyer reaction starting from 2,5-dichloroaniline is the preferred and more controlled method.[2][4][8] This multi-step process leverages the conversion of the amino group into a diazonium salt, which is subsequently displaced by bromide ions in a copper-catalyzed reaction.

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Detailed Experimental Protocol (Representative):

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2,5-dichloroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~4-5 eq).

-

Cool the resulting slurry to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in aqueous HBr.

-

Heat the CuBr solution to approximately 70-80°C.

-

Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture to 90-100°C for 30-60 minutes to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the crude product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with aqueous sodium hydroxide solution (to remove acidic impurities) followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Structural Elucidation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the structure of this compound.

¹H NMR Spectroscopy (Predicted)

The molecule's asymmetry renders the two aromatic protons chemically non-equivalent. This results in two distinct signals in the proton NMR spectrum. Each signal is split into a doublet by the other proton (n+1 rule). The electron-withdrawing halogens deshield these protons, causing their signals to appear downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.6 - 7.8 | Doublet |

| H-6 | 7.4 - 7.6 | Doublet |

| Note: Predicted values in CDCl₃. Actual shifts may vary based on solvent and instrument. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the aromatic ring. The chemical shifts are heavily influenced by the attached halogen atoms. Carbons bonded to bromine or chlorine will appear at characteristic downfield shifts.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound is rooted in the differential reactivity of its C-Br and C-Cl bonds, making it a powerful platform for sequential, site-selective functionalization.

The Halogen Reactivity Hierarchy in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is the key activation step. The reactivity follows the order of bond dissociation energies: C-I > C-Br > C-Cl.[4] This principle is the cornerstone of its application in drug development and materials science. The C-Br bonds in this compound are significantly more reactive than the C-Cl bonds.

This differential reactivity allows for the selective functionalization at the bromine-substituted positions while leaving the chlorine atoms intact for subsequent transformations. This enables the stepwise and controlled construction of complex molecular architectures.

Caption: Selective functionalization strategy based on halogen reactivity.

Applications as a Synthetic Building Block

This molecule serves as a foundational scaffold for creating complex organic molecules. Its ability to undergo sequential cross-coupling reactions makes it an invaluable intermediate in the synthesis of:

-

Pharmaceuticals: Building intricate biaryl or heteroaryl-aryl structures that are common motifs in modern drug candidates.[5][7][9]

-

Agrochemicals: Developing novel pesticides and herbicides with precisely controlled structures.[3][7]

-

Functional Materials: Synthesizing conjugated organic molecules for applications in electronics and photonics.[5]

Safety, Handling, and Hazard Management

As a polyhalogenated aromatic compound, this compound requires careful handling in a laboratory setting.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.

-

Hazard Classification (Anticipated):

-

Skin Irritant (Category 2)

-

Serious Eye Irritation (Category 2)

-

May cause respiratory irritation (STOT SE 3)

-

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.

-

In case of skin contact: Wash with plenty of soap and water. Remove contaminated clothing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Clean mouth with water and seek medical attention.

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined molecular structure and, most importantly, the differential reactivity of its halogen substituents, provide a reliable and controllable platform for building molecular complexity. For professionals in drug discovery and materials science, mastering the chemistry of this versatile building block opens pathways to novel and high-value compounds.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applications.

Sources

- 1. This compound | C6H2Br2Cl2 | CID 14029667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,3-dibromo-2,5-dichloro- synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 81067-41-6: this compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. strem.com [strem.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy this compound | 81067-41-6 [smolecule.com]

- 9. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Solubility Characteristics of 1,3-Dibromo-2,5-dichlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility properties of 1,3-Dibromo-2,5-dichlorobenzene. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for laboratory applications.

Executive Summary

This compound is a polyhalogenated aromatic compound with significant applications in organic synthesis, serving as a versatile building block for more complex molecules. A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification, and formulation development. This guide outlines the predicted solubility of this compound across a range of common organic solvents, provides a theoretical framework for these predictions, and details an experimental protocol for precise solubility determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂Cl₂ | [1] |

| Molecular Weight | 304.79 g/mol | [1] |

| Physical Form | Solid | [2] |

| LogP | 4.51840 | [3] |

| InChIKey | HKKSDHKJUSSWAI-UHFFFAOYSA-N | [1][2] |

The high LogP value indicates a strong hydrophobic and non-polar character, which is a primary determinant of its solubility behavior.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. Halogenated aromatic compounds, such as this compound, are generally characterized by low solubility in water and good solubility in organic solvents.[4]

The presence of four halogen substituents (two bromine and two chlorine atoms) on the benzene ring results in a non-polar molecule with a significant molecular weight. The electron-withdrawing nature of the halogen atoms contributes to the molecule's chemical reactivity but does not impart significant polarity. Consequently, its solubility is expected to be highest in non-polar and weakly polar aprotic solvents.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative and predictive solubility profile can be constructed based on its physicochemical properties and the known behavior of similar polyhalogenated aromatic compounds. For instance, the related compound 1,3-dibromo-5-methylbenzene exhibits good solubility in non-polar solvents like hexane and toluene, with limited solubility in polar solvents.[4] Another similar compound, 1,3-Dibromo-5-chlorobenzene, is noted to be soluble in toluene.

Based on these principles, the following table provides a predicted solubility profile for this compound in a range of common organic solvents.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Alcohols (Polar, Protic) | Methanol | Low | The high polarity and hydrogen-bonding capability of methanol are dissimilar to the non-polar nature of the solute. |

| Ethanol | Low to Moderate | Ethanol is less polar than methanol, potentially allowing for slightly better solvation. | |

| Isopropanol | Low to Moderate | Similar to ethanol, with a slight decrease in polarity. | |

| Ketones (Polar, Aprotic) | Acetone | Moderate | Acetone has a significant dipole moment but lacks hydrogen-bonding donors, making it a better solvent than alcohols. |

| Methyl Ethyl Ketone (MEK) | Moderate to High | MEK is less polar than acetone and has a larger non-polar region, which should improve solubility. | |

| Ethers (Weakly Polar, Aprotic) | Diethyl Ether | Moderate to High | The low polarity of diethyl ether makes it a suitable solvent for non-polar compounds. |

| Tetrahydrofuran (THF) | High | THF is a versatile solvent with moderate polarity and is often used in reactions involving halogenated aromatics. | |

| Esters (Weakly Polar, Aprotic) | Ethyl Acetate | Moderate | The polarity of the ester group may slightly limit solubility compared to less polar solvents. |

| Aromatic Hydrocarbons (Non-Polar) | Benzene | High | The similar aromatic and non-polar nature of benzene and the solute should lead to high solubility. |

| Toluene | High | Toluene is a common solvent for non-polar aromatic compounds. | |

| Xylene | High | Similar to toluene, with a slightly larger non-polar structure. | |

| Halogenated Solvents (Non-Polar/Weakly Polar) | Chloroform | High | The presence of halogen atoms in both solute and solvent can lead to favorable interactions. |

| Dichloromethane (DCM) | High | DCM is a widely used solvent for a broad range of organic compounds, including halogenated aromatics. | |

| Carbon Tetrachloride | High | A non-polar solvent that is expected to be an excellent solvent for this solute. | |

| Aprotic, Polar Solvents | Dimethylformamide (DMF) | Moderate | DMF is a highly polar aprotic solvent; while it can dissolve a wide range of compounds, its high polarity may not be optimal. |

| Dimethyl Sulfoxide (DMSO) | Low to Moderate | DMSO is a very polar solvent and is less likely to be an effective solvent for this non-polar compound. | |

| Aliphatic Hydrocarbons (Non-Polar) | Hexane | High | As a non-polar alkane, hexane is expected to be a good solvent. |

| Cyclohexane | High | Similar to hexane, this non-polar cycloalkane should readily dissolve the solute. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum oven

Experimental Workflow

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense a precise volume of the filtrate into a pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant weight of the dish and solute minus the initial weight of the empty dish.

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of filtered solution in mL) x 100

-

-

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin, eye, and respiratory irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily published, a strong predictive understanding of its behavior can be established based on its physicochemical properties and the principles of "like dissolves like." It is anticipated to have high solubility in non-polar and weakly polar aprotic solvents, and lower solubility in highly polar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for their determination.

References

- Chemsrc. (2025, September 10). Benzene, 1,3-dibromo-2,5-dichloro-.

- JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.

- Chemsrc. (2025, September 10). Benzene, 1,3-dibromo-2,5-dichloro-.

- Solubility of Things. (n.d.). 1,3-dibromo-5-methylbenzene.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). This compound.

Sources

Navigating the Spectral Landscape of 1,3-Dibromo-2,5-dichlorobenzene: A Technical Guide to ¹H and ¹³C NMR Spectral Interpretation

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Dibromo-2,5-dichlorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this complex halogenated aromatic compound. In the absence of publicly available experimental spectra, this guide offers a robust, predictive framework for understanding the compound's spectral characteristics, grounded in fundamental principles and comparative data from related structures.

Introduction: The Structural Significance of this compound

This compound (CAS No. 81067-41-6) is a polysubstituted aromatic compound with a unique substitution pattern that makes it a valuable intermediate in organic synthesis.[1][2] The presence of four electron-withdrawing halogen atoms significantly influences the electron distribution within the benzene ring, thereby dictating its reactivity and its spectral properties.[1] A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions.

Predicted ¹H NMR Spectral Analysis

Due to the molecule's asymmetry, the two protons on the benzene ring are chemically non-equivalent, giving rise to two distinct signals in the ¹H NMR spectrum.[1] The electronegativity of the bromine and chlorine substituents deshields the adjacent protons, causing their resonances to appear in the downfield region of the spectrum.[1]

Based on established substituent effects in aromatic systems, the following ¹H NMR spectral data are predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.6 - 7.8 | Doublet (d) | ~2-3 (⁴JHH) |

| H-6 | 7.4 - 7.6 | Doublet (d) | ~2-3 (⁴JHH) |

Causality of Predictions:

-

Chemical Shift: The proton at the C-4 position is flanked by two chlorine atoms, which are more electronegative than bromine. This is expected to result in a greater deshielding effect, thus a higher chemical shift compared to the proton at the C-6 position, which is situated between a bromine and a chlorine atom.

-

Multiplicity: The two protons, H-4 and H-6, are separated by three bonds from each other. This meta-relationship leads to a small scalar coupling (⁴JHH), which will split each proton signal into a doublet.[1]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the benzene ring. The chemical shifts of these carbons are influenced by the electronegativity of the directly attached halogen and the overall substitution pattern.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 130 - 135 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-5 | 130 - 135 |

| C-6 | 130 - 135 |

Rationale for Predictions:

-

Carbons Bearing Halogens (C-1, C-2, C-3, C-5): Carbons directly bonded to halogens experience a significant downfield shift. The precise chemical shift will be a composite effect of the specific halogen and the electronic environment created by the other substituents.

-

Carbons Bearing Protons (C-4, C-6): These carbons will also be deshielded due to the overall electron-withdrawing nature of the substituents on the ring, but to a lesser extent than the halogen-bearing carbons.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

¹³C NMR Spectroscopy:

-

Spectrometer: A spectrometer with a carbon-observe probe is required.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Visualization of Molecular Structure and NMR Assignments

To aid in the interpretation of the predicted NMR data, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Logical workflow for the prediction and assignment of ¹H and ¹³C NMR spectra.

Conclusion

While experimental NMR data for this compound is not readily found in the public domain, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be achieved through the application of fundamental NMR principles. This guide provides a robust framework for scientists to anticipate the spectral features of this compound, aiding in its synthesis, characterization, and application in further research and development. The provided experimental protocols offer a clear path for the empirical validation of these predictions.

References

- PubChem. This compound. [Link]

Sources

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-2,5-dichlorobenzene

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,3-Dibromo-2,5-dichlorobenzene (C₆H₂Br₂Cl₂). As a polyhalogenated aromatic compound, its mass spectrum is distinguished by a highly characteristic and complex molecular ion cluster, a direct consequence of the natural isotopic abundances of bromine and chlorine. This document will elucidate the theoretical basis for this isotopic pattern, detail the primary and secondary fragmentation pathways, and provide a foundational experimental protocol for acquiring a mass spectrum. This guide is intended for researchers, analytical chemists, and professionals in drug development who utilize mass spectrometry for structural elucidation of halogenated compounds.

Introduction: The Analytical Significance of this compound

This compound (CAS: 81067-41-6) is a substituted aromatic compound with the molecular formula C₆H₂Br₂Cl₂.[1][2] Its structure, featuring four halogen substituents, makes it a valuable intermediate or building block in various fields of organic synthesis and material science.[3][4] The presence of both bromine and chlorine atoms imparts unique chemical reactivity and also presents a distinct signature in mass spectrometry analysis, making it an excellent model for understanding the fragmentation of complex halogenated molecules.[3] The accurate interpretation of its mass spectrum is crucial for its unambiguous identification in complex matrices.

Compound Properties:

-

Molecular Formula: C₆H₂Br₂Cl₂

-

Synonyms: 1,3-dibromo-2,5-dichloro-benzene

Fundamentals of EI-MS for Halogenated Compounds

Electron Ionization (EI) is a hard ionization technique that bombards a sample molecule with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating an energetically unstable molecular ion radical (M•⁺).[6] This excess energy induces fragmentation, where the molecular ion breaks down into smaller, more stable fragment ions.[6][7]

For halogenated compounds, two features dominate the mass spectrum:

-

Isotopic Patterns: Chlorine and bromine possess significant natural abundances of heavy isotopes (³⁷Cl and ⁸¹Br, respectively). This results in a series of peaks for any ion containing these elements, creating a unique "isotopic cluster" that reveals the number of Cl and/or Br atoms present.[8][9]

-

Fragmentation Pathways: The carbon-halogen bond strength (C-Cl > C-Br) often dictates the initial fragmentation steps, with the cleavage of the weaker bond being a favored pathway.[10]

The Molecular Ion (M•⁺) Cluster: A Halogen Signature

The most diagnostic feature in the mass spectrum of this compound is the isotopic cluster of its molecular ion. The presence of two bromine atoms and two chlorine atoms creates a complex pattern spanning 8 mass units (from M to M+8).

The natural abundances of the relevant isotopes are:

-

Bromine: ⁷⁹Br (50.69%), ⁸¹Br (49.31%) - approximately a 1:1 ratio.[8][11][12]

-

Chlorine: ³⁵Cl (75.77%), ³⁷Cl (24.23%) - approximately a 3:1 ratio.[8][11][12]

The combination of two Br and two Cl atoms results in a distinctive pattern of relative intensities for the M•⁺, (M+2)•⁺, (M+4)•⁺, (M+6)•⁺, and (M+8)•⁺ peaks. The nominal molecular weight, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl), is 302 g/mol . The full isotopic profile is summarized below.

| Ion (Isotopic Composition) | m/z (Nominal) | Calculated Relative Abundance (%) |

| [C₆H₂⁷⁹Br₂³⁵Cl₂]•⁺ | 302 | 32.1 |

| [C₆H₂⁷⁹Br⁸¹Br³⁵Cl₂]•⁺ / [C₆H₂⁷⁹Br₂³⁵Cl³⁷Cl]•⁺ | 304 | 100.0 |

| [C₆H₂⁸¹Br₂³⁵Cl₂]•⁺ / [C₆H₂⁷⁹Br⁸¹Br³⁵Cl³⁷Cl]•⁺ | 306 | 97.4 |

| [C₆H₂⁸¹Br₂³⁵Cl³⁷Cl]•⁺ / [C₆H₂⁷⁹Br⁸¹Br³⁷Cl₂]•⁺ | 308 | 48.0 |

| [C₆H₂⁸¹Br₂³⁷Cl₂]•⁺ | 310 | 7.5 |

Table 1: Predicted isotopic cluster for the molecular ion of this compound.

Primary Fragmentation Pathways

Upon ionization, the molecular ion undergoes fragmentation primarily through the loss of halogen radicals. The relative strength of the C-X bonds is the principal determinant of the initial fragmentation event. Since the C-Br bond is weaker than the C-Cl bond, the loss of a bromine radical is the most favored primary fragmentation pathway.

Pathway A: Loss of a Bromine Radical ([M - Br]⁺)

This is the most probable initial fragmentation step, leading to the formation of the [C₆H₂BrCl₂]⁺ cation.

Caption: Primary fragmentation via loss of a bromine radical.

The resulting fragment ion, [C₆H₂BrCl₂]⁺, will exhibit its own characteristic isotopic cluster, defined by the presence of one bromine and two chlorine atoms, which can be used to confirm this fragmentation step.

| Ion (Isotopic Composition) | m/z (Nominal) | Calculated Relative Abundance (%) |

| [C₆H₂⁷⁹Br³⁵Cl₂]⁺ | 223 | 57.1 |

| [C₆H₂⁸¹Br³⁵Cl₂]⁺ / [C₆H₂⁷⁹Br³⁵Cl³⁷Cl]⁺ | 225 | 100.0 |

| [C₆H₂⁸¹Br³⁵Cl³⁷Cl]⁺ / [C₆H₂⁷⁹Br³⁷Cl₂]⁺ | 227 | 48.8 |

| [C₆H₂⁸¹Br³⁷Cl₂]⁺ | 229 | 7.9 |

Table 2: Predicted isotopic cluster for the [M - Br]⁺ fragment.

Pathway B: Loss of a Chlorine Radical ([M - Cl]⁺)

While less favorable than the loss of bromine, the cleavage of a C-Cl bond also occurs, producing the [C₆H₂Br₂Cl]⁺ cation. The intensity of this fragment is expected to be lower than that of the [M - Br]⁺ fragment.

Caption: Alternative primary fragmentation via loss of a chlorine radical.

This fragment is characterized by an isotopic pattern corresponding to two bromine atoms and one chlorine atom.

| Ion (Isotopic Composition) | m/z (Nominal) | Calculated Relative Abundance (%) |

| [C₆H₂⁷⁹Br₂³⁵Cl]⁺ | 267 | 75.8 |

| [C₆H₂⁷⁹Br⁸¹Br³⁵Cl]⁺ / [C₆H₂⁷⁹Br₂³⁷Cl]⁺ | 269 | 100.0 |

| [C₆H₂⁸¹Br₂³⁵Cl]⁺ / [C₆H₂⁷⁹Br⁸¹Br³⁷Cl]⁺ | 271 | 49.3 |

| [C₆H₂⁸¹Br₂³⁷Cl]⁺ | 273 | 16.2 |

Table 3: Predicted isotopic cluster for the [M - Cl]⁺ fragment.

Secondary Fragmentation Pathways

Further fragmentation occurs from the primary fragment ions, typically involving the loss of another halogen atom or a neutral molecule like HCl or HBr.

Caption: Simplified overview of major fragmentation pathways.

-

Loss of a second halogen: The [M - Br]⁺ ion can subsequently lose a chlorine radical to form [C₆H₂BrCl]⁺. Similarly, the [M - Cl]⁺ ion can lose a bromine radical to yield the same [C₆H₂BrCl]⁺ fragment.

-

Loss of two similar halogens: Sequential loss of two bromine radicals leads to the [C₆H₂Cl₂]⁺ ion. The mass spectrum of 1,3-dichlorobenzene shows a prominent molecular ion at m/z 146, which would correspond to this fragment.[13]

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The GC separates the analyte from the sample matrix before it enters the MS.

Workflow Diagram

Caption: Standard workflow for GC-MS analysis of the target compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent such as hexane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Injector: 250°C, splitless mode.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

-